molecular formula C13H18F2N2 B1464947 {1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine CAS No. 1282811-64-6

{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine

Cat. No. B1464947
CAS RN: 1282811-64-6
M. Wt: 240.29 g/mol
InChI Key: GXXRJYNXMBHLBW-UHFFFAOYSA-N
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Description

{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine, also known as 1-(3,4-difluorophenylmethyl)-3-piperidin-1-amine, is an amine compound belonging to the piperidine family. It is a colorless solid with a strong odor and a melting point of about 62 °C. This compound has been studied for its potential applications in various fields, including organic synthesis, pharmaceuticals, and biochemistry.

Scientific Research Applications

Selective AKT Inhibition for Cancer Therapy

The compound has been identified as a new-generation selective AKT inhibitor . The AKT signaling pathway is crucial in the growth and proliferation of tumor cells. By inhibiting this pathway, the compound shows promise in the treatment of various cancers. It has been tested for its pharmacokinetics and bioavailability in dog plasma, which is a step towards its potential clinical application.

Development of Analytical Methods

A specific application of this compound is in the development of ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods . These methods are used for the quantitative determination of drugs in biological matrices, which is essential for drug development and pharmacokinetic studies.

Pharmacological Research

Piperidine derivatives, including this compound, are significant in pharmacological research . They are present in various classes of pharmaceuticals and are essential for designing drugs due to their diverse biological activities.

Synthesis of Biologically Active Piperidines

The compound is used in the synthesis of biologically active piperidines . These activities include the development of new methods for the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are important for drug construction.

Drug Safety Evaluation

It serves as a reference compound in drug safety evaluation studies . The validated methods developed using this compound can be applied to monitor the pharmacokinetics and assess the bioavailability of new drugs in preclinical studies.

Molecular Formula Reference

The compound’s molecular formula, C13H18F2N2 , is used as a reference for chemical identification and synthesis. It helps in the standardization and quality control of chemical substances used in pharmaceutical research.

properties

IUPAC Name

[1-[(3,4-difluorophenyl)methyl]piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2/c14-12-4-3-10(6-13(12)15)8-17-5-1-2-11(7-16)9-17/h3-4,6,11H,1-2,5,7-9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXRJYNXMBHLBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=C(C=C2)F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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